molecular formula C17H17N3OS B14363553 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine CAS No. 92771-59-0

3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine

Cat. No.: B14363553
CAS No.: 92771-59-0
M. Wt: 311.4 g/mol
InChI Key: SRJQNAISXFQAKD-UHFFFAOYSA-N
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Description

3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted pyridine and imidazole derivatives.

Scientific Research Applications

3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The sulfur atom can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is unique due to its combination of a pyridine ring with an imidazole moiety and a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

92771-59-0

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-[2-(2-methoxyethylsulfanyl)-5-phenyl-1H-imidazol-4-yl]pyridine

InChI

InChI=1S/C17H17N3OS/c1-21-10-11-22-17-19-15(13-6-3-2-4-7-13)16(20-17)14-8-5-9-18-12-14/h2-9,12H,10-11H2,1H3,(H,19,20)

InChI Key

SRJQNAISXFQAKD-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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